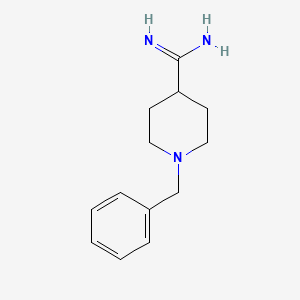1-Benzylpiperidine-4-carboximidamide
CAS No.: 901308-98-3
Cat. No.: VC8314823
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 901308-98-3 |
|---|---|
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 1-benzylpiperidine-4-carboximidamide |
| Standard InChI | InChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15) |
| Standard InChI Key | AUMRSSYNNREJES-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=N)N)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1C(=N)N)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Functional Groups
1-Benzylpiperidine-4-carboximidamide consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboximidamide moiety (). The benzyl group imparts lipophilicity, while the carboximidamide group enhances hydrogen-bonding potential, influencing reactivity and biological interactions .
Synonyms and Regulatory Information
The compound is recognized under multiple synonyms, including SCHEMBL1135840, ZINC59979668, and AKOS013748 . Its Harmonized System (HS) code is 2933399090, classifying it under heterocyclic compounds with unfused pyridine rings . Regulatory guidelines mandate its use solely for research and development under technical supervision .
Table 1: Key Identifiers of 1-Benzylpiperidine-4-carboximidamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 901308-98-3 | |
| Molecular Formula | ||
| Molecular Weight | 217.31 g/mol | |
| HS Code | 2933399090 |
Synthesis and Manufacturing
Industrial Scalability
Industrial production likely employs continuous flow reactors to enhance yield and purity, as seen in the synthesis of related piperidine derivatives . Optimization parameters such as temperature, solvent selection (e.g., dimethylformamide), and catalyst use (e.g., potassium carbonate) are critical for minimizing byproducts .
Physicochemical Properties
Physical State and Stability
The compound is typically stored as a solid, though its exact melting point and solubility profile remain unspecified . Stability tests indicate that it remains intact under recommended storage conditions (cool, dry, and well-ventilated environments) . Decomposition may release carbon and nitrogen oxides under extreme heat .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard techniques for verifying its structure. The benzyl group’s aromatic protons resonate near 7.3 ppm in -NMR, while the piperidine ring protons appear between 1.5–3.5 ppm . High-resolution MS would confirm the molecular ion peak at m/z 217.131 .
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use eye protection |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
Exposure Controls
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory . Facilities must install eyewash stations and fume hoods to mitigate exposure risks .
First Aid Measures
-
Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .
-
Skin Contact: Wash with soap and water for 15 minutes; seek medical attention .
-
Eye Contact: Rinse eyes with water for 15 minutes; consult an ophthalmologist .
Applications in Research and Industry
Pharmaceutical Intermediates
The structural similarity of 1-Benzylpiperidine-4-carboximidamide to donepezil precursors suggests potential in Alzheimer’s drug development . Its carboximidamide group may serve as a pharmacophore in kinase inhibitors or antimicrobial agents, though specific studies are pending .
Material Science
The compound’s aromatic and heterocyclic components could stabilize polymers or coordination complexes, though applications in this domain remain exploratory .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume